4-溴异噁唑-3-胺

描述

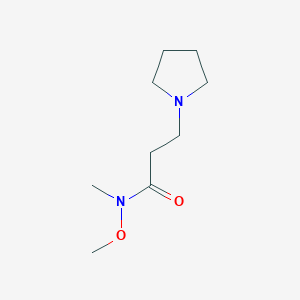

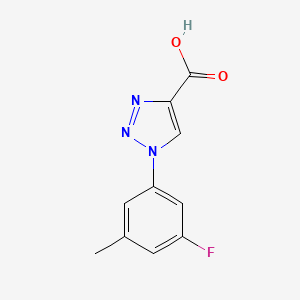

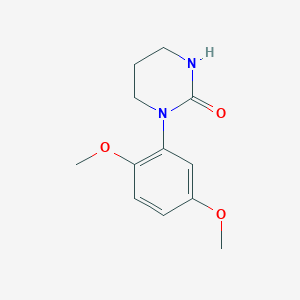

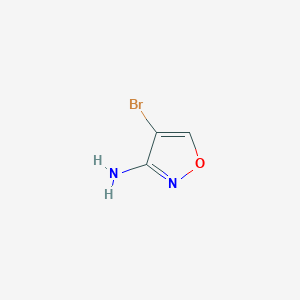

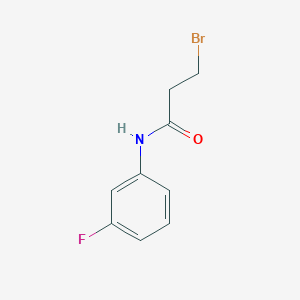

4-Bromoisoxazol-3-amine is a compound with the molecular formula C3H3BrN2O . It has a molecular weight of 162.97 g/mol . The IUPAC name for this compound is 4-bromo-1,2-oxazol-3-amine .

Molecular Structure Analysis

The InChI string for 4-Bromoisoxazol-3-amine is InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) . The Canonical SMILES string is C1=C(C(=NO1)N)Br .Physical And Chemical Properties Analysis

4-Bromoisoxazol-3-amine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 161.94288 g/mol . The topological polar surface area is 52 Ų . The compound has a heavy atom count of 7 .科学研究应用

微波促进的3-溴异噁唑胺化反应

这项研究展示了在微波辐射下利用磷腈碱促进的3-溴异噁唑在亲核芳香取代反应中的应用。这种方法允许高效合成3-氨基异噁唑,突显了4-溴异噁唑-3-胺在合成具有潜在生物活性的异噁唑衍生物方面的反应性和潜在应用(Moore, Spinks, & Harrity, 2004)。

通过胺的加成-消除合成3-氨基异噁唑

这一新颖的程序概述了从易得的3-溴异噁唑啉和胺出发合成3-氨基-5-取代异噁唑的方法。该过程涉及氧化步骤将3-氨基异噁唑啉转化为3-氨基异噁唑,提供了一个高产率的方法来生产这些化合物,由于其潜在的药理特性,这些化合物引起了兴趣(Girardin et al., 2009)。

通过肽催化溴化进行对映选择性合成

对3-芳基喹唑啉-4(3H)-酮的对映选择性溴化的研究提供了关于化合物的立体选择性合成的见解,这对于药物的开发可能至关重要。该研究讨论了4-溴异噁唑-3-胺在生成具有异构体定义产物方面的应用,展示了该化合物在有机合成中的多功能性(Diener et al., 2015)。

特定任务离子液体对CO2的捕获

4-溴异噁唑-3-胺在合成新离子液体中的创新应用展示了其在环境科学中的潜力,特别是在碳捕获技术中。该离子液体与CO2可逆反应,展示了一种高效且可循环利用的CO2封存方法(Bates et al., 2002)。

作用机制

Mode of Action

The synthesis of isoxazole derivatives, which could include 4-bromoisoxazol-3-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

Isoxazole derivatives have been reported to exhibit cytotoxic effects , suggesting that 4-Bromoisoxazol-3-amine may have similar effects.

安全和危害

未来方向

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that 4-Bromoisoxazol-3-amine and other isoxazole derivatives may have potential applications in drug discovery and other fields in the future.

属性

IUPAC Name |

4-bromo-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGCMMJSSSNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)